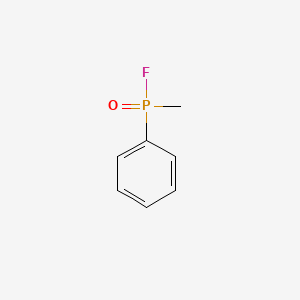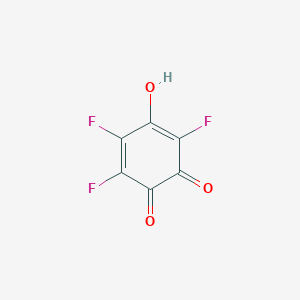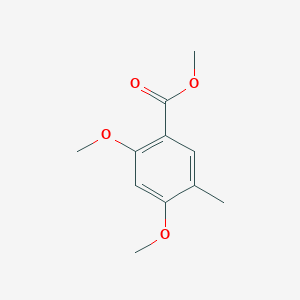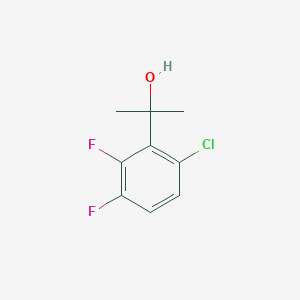
9H-fluorene-9-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-9-thione, also known as thiofluorenone, is an organosulfur compound with the molecular formula C13H8S. It is a derivative of fluorene, where the carbonyl group is replaced by a thiocarbonyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.
Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.
Common Reagents and Conditions:
Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.
Major Products:
Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.
Oxidation: 9-Fluorenone.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-9-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound, which has a carbonyl group instead of a thiocarbonyl group.
9-Fluorenone: The oxidized form of fluorene, with a carbonyl group.
Thioxanthone: Another sulfur-containing aromatic compound with similar reactivity.
Uniqueness: 9H-Fluorene-9-thione is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its oxygen-containing analogs. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and other specialized organic compounds.
Eigenschaften
CAS-Nummer |
830-72-8 |
|---|---|
Molekularformel |
C13H8S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
fluorene-9-thione |
InChI |
InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI-Schlüssel |
HFTBATIGSHWQBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)



![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)



![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)


